molecular formula C8H6BrN3O B8026720 4-bromo-3-hydrazinylindol-2-one

4-bromo-3-hydrazinylindol-2-one

Cat. No.: B8026720
M. Wt: 240.06 g/mol
InChI Key: ALFVLVKPMCQYJA-UHFFFAOYSA-N
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Description

Compound “4-bromo-3-hydrazinylindol-2-one” is a chemical entity with specific properties and applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “4-bromo-3-hydrazinylindol-2-one” involves a series of chemical reactions under controlled conditions. The exact synthetic route may vary depending on the desired purity and yield. Common methods include:

    Step 1: Initial reaction involving the combination of precursor chemicals under specific temperature and pressure conditions.

    Step 2: Purification of the intermediate product through techniques such as recrystallization or chromatography.

    Step 3: Final reaction to obtain the target compound, followed by purification and characterization.

Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up using large reactors and automated systems. The process involves:

    Bulk Synthesis: Large-scale reactions using industrial-grade reagents and catalysts.

    Continuous Monitoring: Real-time monitoring of reaction parameters to ensure consistency and quality.

    Purification: Advanced purification techniques to achieve high purity levels suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions: Compound “4-bromo-3-hydrazinylindol-2-one” undergoes various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

    Reduction: Reaction with reducing agents to form reduced derivatives.

    Substitution: Replacement of specific functional groups with other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Conditions vary depending on the substituent, but may involve catalysts and specific solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may yield hydrogenated derivatives.

Scientific Research Applications

Compound “4-bromo-3-hydrazinylindol-2-one” has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and pharmacological properties.

    Industry: Utilized in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of compound “4-bromo-3-hydrazinylindol-2-one” involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    Compound A: Shares a similar molecular structure but differs in specific functional groups.

    Compound B: Has similar chemical properties but different biological activity.

    Compound C: Used in similar applications but with distinct advantages or limitations.

Uniqueness: Compound “4-bromo-3-hydrazinylindol-2-one” is unique due to its specific molecular structure and the resulting properties

Properties

IUPAC Name

4-bromo-3-hydrazinylindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O/c9-4-2-1-3-5-6(4)7(12-10)8(13)11-5/h1-3H,10H2,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALFVLVKPMCQYJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=O)C(=C2C(=C1)Br)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=NC(=O)C(=C2C(=C1)Br)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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